molecular formula C6H8N2S B1339428 3-Amino-2-methylthiopyridine CAS No. 38240-22-1

3-Amino-2-methylthiopyridine

Cat. No.: B1339428
CAS No.: 38240-22-1
M. Wt: 140.21 g/mol
InChI Key: DTXJLRUDJQKXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-methylthiopyridine is a heterocyclic compound containing a pyridine ring substituted with an amino group at the 3-position and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methylthiopyridine typically involves the condensation of appropriate starting materials. One common method is the reaction of 2-methylthiopyridine with ammonia or an amine under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methylthiopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-2-methylthiopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methylthiopyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylthiopyridine
  • 4-Amino-2-methylthiopyridine
  • 2-Amino-4-methylthiopyridine

Uniqueness

3-Amino-2-methylthiopyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both an amino group and a methylthio group in specific positions on the pyridine ring allows for unique interactions and reactions that are not observed in other similar compounds .

Properties

IUPAC Name

2-methylsulfanylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXJLRUDJQKXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576419
Record name 2-(Methylsulfanyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38240-22-1
Record name 2-(Methylsulfanyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-methylthiopyridine
Reactant of Route 2
Reactant of Route 2
3-Amino-2-methylthiopyridine
Reactant of Route 3
Reactant of Route 3
3-Amino-2-methylthiopyridine
Reactant of Route 4
Reactant of Route 4
3-Amino-2-methylthiopyridine
Reactant of Route 5
Reactant of Route 5
3-Amino-2-methylthiopyridine
Reactant of Route 6
Reactant of Route 6
3-Amino-2-methylthiopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.